3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid is a chemical compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol . It is used primarily in proteomics research and is known for its unique structure, which includes a benzofuran ring fused with a benzoic acid moiety .
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes, receptors, or ion channels within the body. These targets play crucial roles in various biological processes. For instance, benzofuran derivatives have been shown to have anticancer activities .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely depending on the specific targets and pathways involved. For example, if the compound has anticancer activity, it might work by inhibiting cell growth or inducing apoptosis (programmed cell death) in cancer cells .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological activities . These include anti-tumor, antibacterial, anti-oxidative, anti-inflammatory activities, and more
Cellular Effects
Benzofuran derivatives have been found to exhibit various biological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzofuran derivatives can interact with various biomolecules and exert their effects at the molecular level . These interactions may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid can be achieved through various methods. One common approach involves the oxidation of 2,3-dihydro-1-benzofuran-2-carboxylic acid using potassium permanganate . This reaction typically requires controlled conditions to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the benzofuran ring or the benzoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid: This compound shares the benzofuran ring but lacks the amido and benzoic acid moieties.
Benzofuran derivatives: Various benzofuran derivatives have similar structures and are used in similar research applications.
Uniqueness
3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential therapeutic applications .
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-2-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(14-9-10-4-1-2-7-13(10)21-14)17-12-6-3-5-11(8-12)16(19)20/h1-8,14H,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVBAJSVXIXYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.